molecular formula C6H13NO2 B12987152 Azepane-3,6-diol

Azepane-3,6-diol

Cat. No.: B12987152
M. Wt: 131.17 g/mol
InChI Key: SEDAIHDJPPMBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane-3,6-diol is a seven-membered heterocyclic compound containing two hydroxyl groups at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-3,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of azepane derivatives. For instance, the hydroxylation of azepane using osmium tetroxide followed by oxidative cleavage can yield this compound. Another method involves the hydrolysis of epoxides derived from azepane .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of hexamethylene diamine followed by selective oxidation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Azepane-3,6-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted azepane derivatives.

Scientific Research Applications

Azepane-3,6-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Azepane-3,6-diol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Uniqueness: Azepane-3,6-diol is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and potential for forming hydrogen bonds.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

azepane-3,6-diol

InChI

InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2

InChI Key

SEDAIHDJPPMBOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNCC1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.